5,6,7,8-Tetrahydroxyflavone
CAS No.: 727409-30-5
Cat. No.: VC0192519
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727409-30-5 |
|---|
Introduction
Synthesis and Characterization
The synthesis of 5,6,7,8-tetrahydroxyflavone has been documented in scientific literature, providing researchers with access to this compound for experimental studies. The synthetic approach typically involves chemical modifications of existing flavonoid precursors through strategic hydroxylation reactions. The resulting compound is then subjected to rigorous characterization to confirm its identity and purity before biological testing.
According to published research, 5,6,7,8-THF has been successfully synthesized and characterized using various analytical techniques including spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry . These characterization techniques provide crucial information about the compound's structural features, confirming the presence and positions of the four hydroxyl groups that are essential for its antioxidant activity.
The synthesis of 5,6,7,8-THF represents an important achievement in flavonoid chemistry, as it allows researchers to study the biological properties of this compound in isolation from other plant constituents. This synthetic capability is particularly valuable given that many polyhydroxylated flavones occur naturally in low concentrations, making their isolation from plant sources challenging and often impractical for research purposes .
Antioxidant Properties
The antioxidant capacity of 5,6,7,8-tetrahydroxyflavone has been thoroughly evaluated using multiple complementary assays, revealing its exceptional ability to neutralize various types of free radicals. Research indicates that 5,6,7,8-THF demonstrates excellent free radical scavenging effects and significant reducing power, though its ferrous chelating activity is comparatively weaker .
In vitro studies have assessed the compound's antioxidant activity through several established methods, including:
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Total antioxidant activity
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Reducing power assessment
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DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging
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ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging
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Superoxide radical scavenging
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Hydroxyl radical scavenging
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Nitric oxide radical scavenging
These comprehensive evaluations provide a holistic view of 5,6,7,8-THF's antioxidant mechanisms, highlighting its versatility in combating different types of oxidative stressors. The results consistently demonstrate that 5,6,7,8-THF possesses potent antioxidant capabilities, comparable to or exceeding those of established antioxidant compounds in several assay systems .
Radical Scavenging Mechanisms
The exceptional antioxidant activity of 5,6,7,8-THF can be attributed to its structural features, particularly the presence of multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. This hydrogen atom transfer mechanism represents one of the primary ways in which 5,6,7,8-THF exerts its antioxidant effects, effectively converting highly reactive radical species into more stable compounds.
Additionally, 5,6,7,8-THF may exhibit single electron transfer capabilities, another important mechanism of antioxidant action. Through this process, the compound can donate electrons to free radicals, neutralizing them and forming a relatively stable flavonoid radical that is less reactive and therefore less harmful to biological systems .
The presence of four hydroxyl groups in the 5,6,7,8 positions creates a unique electronic environment that enhances these antioxidant mechanisms. This structural arrangement facilitates electron delocalization across the flavone backbone, contributing to the stability of the resulting flavonoid radical after hydrogen or electron donation .
Comparative Antioxidant Activity
To contextualize the antioxidant capacity of 5,6,7,8-THF, it is valuable to compare its activity with other well-established antioxidant compounds. While specific comparative data for 5,6,7,8-THF is limited in the search results, insights can be gained by examining the properties of structurally related compounds.
For instance, research on 8-hydroxygenistin (8-OHG), another hydroxylated flavonoid, demonstrated that it exhibited higher total antioxidant activity and stronger scavenging effects against ABTS, nitric oxide, and superoxide radicals compared to vitamin C (ascorbic acid) . Given the structural similarities between these compounds, particularly the presence of multiple hydroxyl groups, it is reasonable to infer that 5,6,7,8-THF may exhibit comparable or potentially superior antioxidant properties due to its additional hydroxyl groups.
The IC50 values (concentration required for 50% inhibition) for 8-OHG against ABTS, nitric oxide, and superoxide radicals were reported as 0.12 mmol/mL, 0.14 mmol/mL, and 0.24 mmol/mL, respectively, which were lower than those of vitamin C (0.78 mmol/mL, 1.14 mmol/mL, and 0.69 mmol/mL) . This suggests that hydroxylated flavonoids generally demonstrate superior radical scavenging capabilities compared to traditional antioxidants, a trend that likely extends to 5,6,7,8-THF.
Comparison with Related Flavonoids
The biological activities of flavonoids are closely linked to their structural features, with the number and position of hydroxyl groups playing a crucial role in determining their antioxidant capacity and other properties. Comparing 5,6,7,8-THF with related hydroxyflavones provides valuable insights into structure-activity relationships within this compound class.
Structure-Activity Relationships
Research on 5,6,7-trihydroxyflavones (compounds with hydroxyl groups at positions 5, 6, and 7) has revealed important structure-activity relationships that may extend to 5,6,7,8-THF. Studies show that the presence of a 6-hydroxyl group is particularly significant for certain biological activities, such as tyrosinase inhibition .
For example, baicalein (5,6,7-trihydroxyflavone) demonstrated 69% inhibition of tyrosinase activity at a concentration of 400 μM, with an IC50 of 273 μM. In contrast, compounds lacking the 6-hydroxyl group showed minimal or no activity . This suggests that the 6-hydroxyl position is critical for this particular biological function.
The EC50 values for antioxidant activities of 5,6,7-trihydroxyflavones ranged from 2.6 μM to 4.9 μM, which was superior to the positive control Trolox® (EC50=10.9 μM) . Additionally, these compounds exhibited strong superoxide dismutase (SOD)-like activity, with EC50 values in the order of 10-5 M, comparable to ascorbic acid .
Based on these observations, it is reasonable to hypothesize that 5,6,7,8-THF, with its additional 8-hydroxyl group, may exhibit enhanced or complementary biological activities compared to the trihydroxylated counterparts. The addition of the 8-hydroxyl group potentially creates a more favorable electronic environment for free radical scavenging and other biochemical interactions.
Comparative Analysis of Various Hydroxyflavones
Table 1: Comparison of Antioxidant Properties Among Different Hydroxyflavones
| Compound | Structure | Free Radical Scavenging | Reducing Power | Metal Chelating | Tyrosinase Inhibition |
|---|---|---|---|---|---|
| 5,6,7,8-Tetrahydroxyflavone | Four OH groups at positions 5,6,7,8 | Excellent | Excellent | Weak | Not specified |
| Baicalein (5,6,7-Trihydroxyflavone) | Three OH groups at positions 5,6,7 | Strong | Strong | Moderate | IC50 = 273 μM |
| 6-Hydroxykaempferol | OH groups at positions 3,5,6,7,4' | Very strong | Strong | Not specified | Highest activity (competitive inhibitor) |
| 8-Hydroxygenistin | OH group at position 8 of isoflavone | Superior to vitamin C for ABTS, NO, O2-- | Lower than vitamin C | Not specified | Not specified |
This comparative analysis highlights the diverse biological profiles of hydroxyflavones and illustrates how structural variations influence their antioxidant and enzymatic inhibitory properties. The data suggests that 5,6,7,8-THF, with its unique hydroxylation pattern, possesses a distinct biological profile that may offer advantages for specific applications .
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